chemical properties of Potassium (2-(benzyloxy)ethyl)trifluoroborate
chemical properties of Potassium (2-(benzyloxy)ethyl)trifluoroborate
An In-depth Technical Guide to Potassium (2-(benzyloxy)ethyl)trifluoroborate: Properties, Synthesis, and Applications
Abstract
Potassium (2-(benzyloxy)ethyl)trifluoroborate has emerged as a highly versatile and valuable reagent in modern organic synthesis. As a member of the potassium organotrifluoroborate salt family, it offers significant advantages over traditional organoboron compounds, most notably its exceptional stability to air and moisture, which simplifies handling and storage.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Potassium (2-(benzyloxy)ethyl)trifluoroborate. We delve into its role as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, explore its application in the synthesis of complex natural products, and provide detailed experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and stability of this reagent.
The Ascendancy of Potassium Organotrifluoroborates
For decades, organoboron compounds, particularly boronic acids and their esters, have been mainstays in synthetic chemistry for the formation of carbon-carbon bonds.[2] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis, heavily relies on these reagents.[3] However, the practical application of many boronic acids is hampered by inherent limitations: they can be difficult to purify, may have uncertain stoichiometry, and often exhibit instability, including a propensity for protodeboronation and decomposition under atmospheric conditions.[4]
Potassium organotrifluoroborates (R-BF₃K) have risen as a superior class of reagents that effectively overcome these challenges.[5] These tetracoordinate boron species are typically crystalline, monomeric solids that are indefinitely stable to both air and moisture, allowing for long-term storage without special precautions.[2][6][7] This stability is attributed to the tetracoordinate nature of the boron atom, which masks the empty p-orbital that renders tricoordinate boranes susceptible to degradation.[8] The trifluoroborate moiety can be carried through multiple synthetic steps, acting as a robust protecting group for the carbon-boron bond, with its reactivity readily unveiled under the specific basic conditions of cross-coupling reactions.[5][9]
Physicochemical Properties of Potassium (2-(benzyloxy)ethyl)trifluoroborate
Potassium (2-(benzyloxy)ethyl)trifluoroborate is a white to off-white solid that embodies the stability characteristic of its class.[10][11] Its molecular structure features a benzyloxyethyl group linked to the trifluoroborate anion, with a potassium counterion.[10] This arrangement provides a stable, easy-to-handle reagent for introducing the valuable benzyloxyethyl motif into target molecules.
| Property | Value | Source(s) |
| CAS Number | 1408168-73-9 | [10][11][12] |
| Molecular Formula | C₉H₁₁BF₃KO | [10][12] |
| Molecular Weight | 242.09 g/mol | [10][12] |
| IUPAC Name | potassium trifluoro[2-(phenylmethoxy)ethyl]boranuide | [12] |
| Physical Form | Solid | [10][11] |
| Sensitivity | Moisture sensitive | [10] |
| Storage | Store at 4°C, sealed and away from moisture | |
| Shelf Life | Approx. 3 years (1095 days) | [10] |
Stability and Hydrolysis
While remarkably stable under ambient conditions, the reactivity of Potassium (2-(benzyloxy)ethyl)trifluoroborate in cross-coupling is predicated on its controlled hydrolysis. The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid (R-B(OH)₂).[9] This process is a crucial prerequisite for transmetalation to the palladium center in the Suzuki-Miyaura catalytic cycle.[9] The rate of hydrolysis is highly dependent on pH. Under neutral or acidic conditions, the trifluoroborate salt is quite stable. However, under the basic conditions typically employed for cross-coupling (e.g., using bases like K₂CO₃, Cs₂CO₃, or t-BuNH₂), hydrolysis is promoted, unmasking the active boronic acid species in situ.[6][9] This controlled release of the reactive species contributes to cleaner reaction profiles and minimizes unwanted side reactions.
Synthesis and Preparation
Potassium organotrifluoroborates are generally prepared through straightforward and cost-effective methods. The most common approach involves the treatment of a suitable organoboron precursor, such as a boronic acid or a boronate ester, with an aqueous solution of potassium hydrogen fluoride (KHF₂).[2][4][7] This method is highly efficient and typically yields the desired trifluoroborate salt as a crystalline solid that can be easily isolated and purified by recrystallization.[13]
Diagram 1: General workflow for the synthesis of Potassium (2-(benzyloxy)ethyl)trifluoroborate.
Other synthetic routes include the hydroboration of alkenes or alkynes followed by treatment with KHF₂, or transmetalation from other organometallic reagents like organolithium or Grignard reagents.[4][5] For instance, a robust method for synthesizing alkoxyethyltrifluoroborates involves a copper-catalyzed borylation of the corresponding halo-ether.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of Potassium (2-(benzyloxy)ethyl)trifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[10] This powerful transformation enables the formation of a carbon-carbon bond between the benzyloxyethyl group and various aryl or heteroaryl halides and triflates.[10][14]
Mechanistic Considerations
The reaction proceeds via a palladium-catalyzed cycle. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl/heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Hydrolysis: The potassium organotrifluoroborate (R-BF₃K) is hydrolyzed by the base and water present in the reaction to form the corresponding boronic acid (R-B(OH)₂).
-
Transmetalation: The organic group (R) is transferred from the boronic acid to the Pd(II) center, displacing the halide and forming a diorganopalladium intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst.
Diagram 2: Catalytic cycle of the Suzuki-Miyaura reaction with a potassium organotrifluoroborate.
Experimental Protocol: Cross-Coupling with an Aryl Bromide
The following is a representative protocol synthesized from established methodologies for coupling organotrifluoroborates.[6][14]
Objective: To synthesize 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene via Suzuki-Miyaura coupling.
Materials:
-
Potassium (2-(benzyloxy)ethyl)trifluoroborate
-
4-Bromoanisole (Aryl bromide)
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst)
-
Cesium Carbonate (Cs₂CO₃) or another suitable base
-
Solvent system (e.g., i-PrOH/H₂O or Toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol %).
-
Reagent Addition: Add Potassium (2-(benzyloxy)ethyl)trifluoroborate (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Toluene/H₂O).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cross-coupled product.
Causality:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base (Cs₂CO₃): Crucial for both promoting the hydrolysis of the trifluoroborate to the active boronic acid and for facilitating the transmetalation step.[9] Cesium carbonate is often chosen for its high solubility and efficacy.
-
Catalyst (PdCl₂(dppf)): The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a robust choice that is effective for a wide range of aryl halides and often provides good yields.[6]
-
Solvent System: A biphasic system like Toluene/H₂O or i-PrOH/H₂O is necessary to dissolve both the organic-soluble reagents and the inorganic base and to provide the water required for hydrolysis.[4][6]
Case Study: Application in Natural Product Synthesis
The utility of Potassium (2-(benzyloxy)ethyl)trifluoroborate is highlighted in its application to the total synthesis of complex molecules. A prominent example is its use in the enantioselective synthesis of the monoterpene indole alkaloid (−)-goniomitine.[10]
In this synthesis, researchers needed to install an ethyl side chain onto a complex indole core. They achieved this by coupling a brominated indole intermediate with Potassium (2-(benzyloxy)ethyl)trifluoroborate. The reaction proceeded in high yield (86%), demonstrating the reagent's compatibility with intricate, functional-group-rich substrates.[10] The benzyloxyethyl group could then be further manipulated in subsequent synthetic steps. This strategic use underscores the reagent's value in constructing key carbon frameworks in the synthesis of important biological targets like (−)-goniomitine, (+)-aspidospermidine, and (−)-quebrachamine.[10]
Diagram 3: Key coupling step in the synthesis of (−)-goniomitine.[10]
Handling, Storage, and Safety
Handling:
-
Potassium (2-(benzyloxy)ethyl)trifluoroborate is moisture-sensitive and should be handled under a dry, inert atmosphere where possible, especially for long-term storage or sensitive reactions.[10]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.
Safety:
-
The compound is classified as harmful (GHS07 pictogram).
-
Hazard statements indicate it may be harmful if swallowed (H302), and cause skin (H315), eye (H319), and respiratory irritation (H335).
-
Precautionary measures include avoiding breathing dust and ensuring adequate ventilation (P261), wearing protective equipment (P280), and following proper procedures in case of contact (P302+P352).
Conclusion
Potassium (2-(benzyloxy)ethyl)trifluoroborate stands out as a superior organoboron reagent for modern organic synthesis. Its exceptional air and moisture stability simplifies handling and enhances reproducibility, making it an attractive alternative to traditional boronic acids.[4] Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing the benzyloxyethyl motif, a valuable fragment in pharmaceutical and natural product synthesis.[10][14] The demonstrated success of this reagent in complex synthetic campaigns validates its effectiveness and broad applicability, securing its place as an essential tool for synthetic chemists.
References
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Potassium (2-(benzyloxy)ethyl)trifluoroborate. PubChem. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5110–5113. [Link]
-
Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
potassium 2-(benzyloxycarbonylamino)ethyltrifluoroborate. Organoboron compounds. [Link]
-
Mfuh, A. M., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 81(15), 6239–6246. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Potassium (2-(benzyloxy)ethyl)trifluoroborate (1408168-73-9) for sale [vulcanchem.com]
- 11. Potassium (2-(benzyloxy)ethyl)trifluoroborate | CymitQuimica [cymitquimica.com]
- 12. Potassium (2-(benzyloxy)ethyl)trifluoroborate | C9H11BF3KO | CID 71507310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
